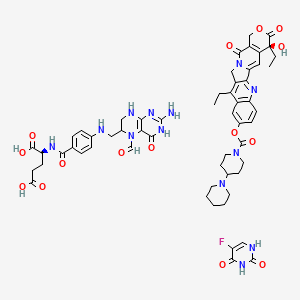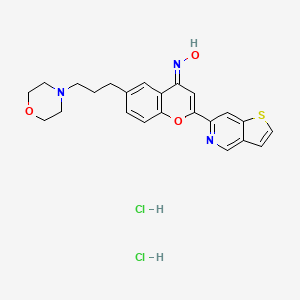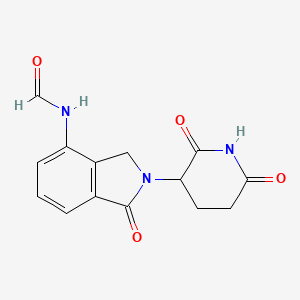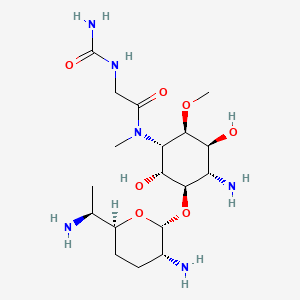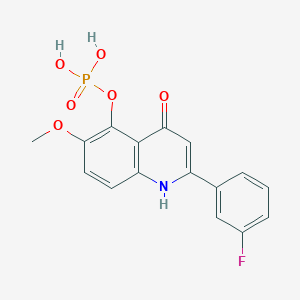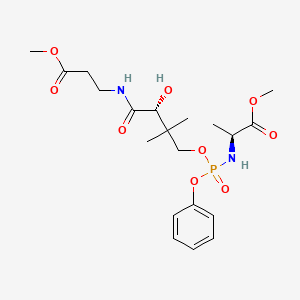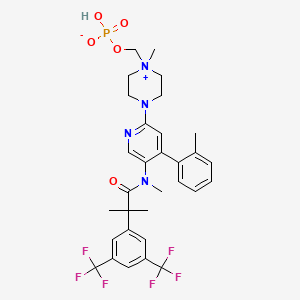![molecular formula C30H44O6 B607598 4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid CAS No. 102607-22-7](/img/structure/B607598.png)
4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ganolucidic acid D, also known as ganolucidate D, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Ganolucidic acid D is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ganolucidic acid D is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ganolucidic acid D can be found in mushrooms. This makes ganolucidic acid D a potential biomarker for the consumption of this food product.
Scientific Research Applications
Triterpenoid Structure and Analysis
The compound is structurally similar to triterpenoids, as evident in a study on a related triterpenoid isolated from Skimmia laureola. These compounds are characterized by specific ring conformations and hydrogen bonding patterns, which are critical for their biological activity and interactions (Hussain, Rehman, & Parvez, 2010).
Antimicrobial and Antioxidant Properties
Research on Pistagremic acid, a structurally similar compound, revealed significant antimicrobial and antioxidant properties. This points to potential applications in combating microbial infections and oxidative stress-related conditions (Rauf, Uddin, Latif, & Muhammad, 2014).
Anticancer Potential
Pistagremic acid, closely related in structure, has demonstrated broad-spectrum antiproliferative activity against various cancer cell lines. This indicates a potential for the development of new anticancer drugs based on similar molecular frameworks (Uddin, Rauf, Siddiqui, Khan, Marasini, Latif, & Simpson, 2013).
Synthetic Applications in Chemistry
Compounds with similar structures have been used in the synthesis of carboxylic acids, esters, alcohols, and ethers, highlighting their utility in organic synthesis and potential in developing novel organic compounds (Hanzawa, Hashimoto, Kasashima, Takahashi, Mino, Sakamoto, & Fujita, 2012).
Insights into Carcinogenicity
Studies on cyclopenta[a]phenanthrenes, which share structural similarities, provide insights into the relationship between chemical structure and carcinogenicity. This knowledge is crucial for understanding the potential risks associated with compounds having similar structures (Coombs, Hall, & Vose, 1973).
Degradation Pathways in Microbial Metabolism
Research on the metabolism of phenanthrene by Staphylococcus sp. revealed novel degradation pathways involving compounds structurally related to the title compound. These findings are important for understanding the environmental fate and biodegradation of similar complex organic molecules (Mallick, Chatterjee, & Dutta, 2007).
Aromatic-Steroid Derivative Synthesis
An aromatic-steroid derivative, structurally related to the compound, was synthesized, demonstrating the compound's utility in developing novel derivatives with potential therapeutic applications (Valverde, Cedillo, Cervera, Gómez, Nexticapa, Ramos, & Gil, 2013).
properties
CAS RN |
102607-22-7 |
|---|---|
Product Name |
4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid |
Molecular Formula |
C30H44O6 |
Molecular Weight |
500.67 |
IUPAC Name |
(4S,6R,E)-4-hydroxy-6-((5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h13,16,18,20,22,24,31,34H,8-12,14-15H2,1-7H3,(H,35,36)/b17-13+/t16-,18+,20-,22+,24+,28+,29-,30-/m1/s1 |
InChI Key |
AUAXRALNWSHMRJ-YCEDVEOHSA-N |
SMILES |
CC1(C)C(CC[C@]2(C)C3=C([C@@]4([C@@H](O)C[C@@H]([C@]4(CC3=O)C)[C@H](C)C[C@H](O)/C=C(C)/C(O)=O)C)CC[C@@]12[H])=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Ganolucidic acid D; (+)-Ganolucidic acid D; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



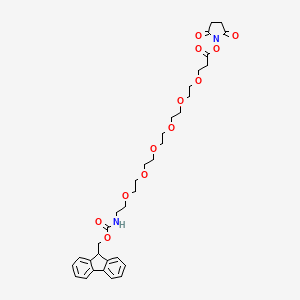
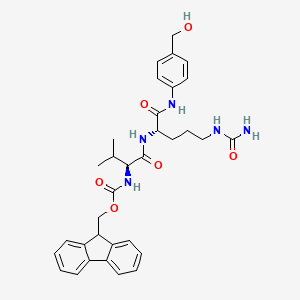
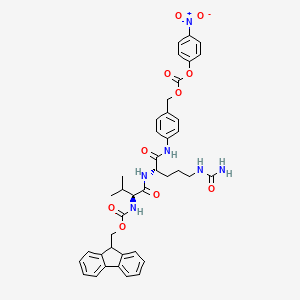
![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide](/img/structure/B607522.png)

